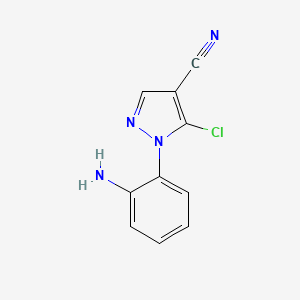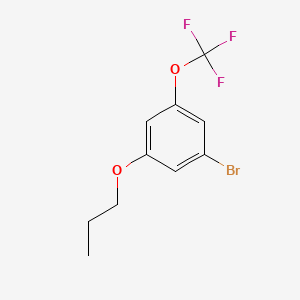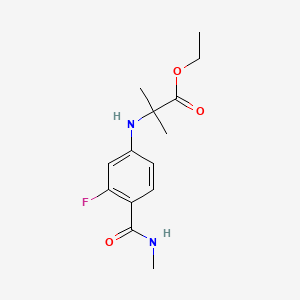
5-Bromo-n-cyclobutylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-n-cyclobutylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11BrN2O2S It is characterized by the presence of a bromine atom, a cyclobutyl group, and a pyridine ring substituted with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-cyclobutylpyridine-3-sulfonamide typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and cyclobutylated pyridine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-n-cyclobutylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-n-cyclobutylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-n-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and cyclobutyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-pyridinesulfonamide: Similar structure but lacks the cyclobutyl group.
N-Cyclobutyl-3-pyridinesulfonamide: Similar structure but lacks the bromine atom.
5-Chloro-n-cyclobutylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-n-cyclobutylpyridine-3-sulfonamide is unique due to the combination of the bromine atom, cyclobutyl group, and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclobutylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-7-4-9(6-11-5-7)15(13,14)12-8-2-1-3-8/h4-6,8,12H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZJWLZXPNBOEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
